2-(2-METHOXYPHENOXY)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13-20-19(26-22-13)11-14-7-3-4-8-15(14)21-18(23)12-25-17-10-6-5-9-16(17)24-2/h3-10H,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSQUFQOGUPIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-METHOXYPHENOXY)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then reacted with 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline under appropriate conditions to yield the final product .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
2-(2-METHOXYPHENOXY)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of phenoxyacetamides have shown effectiveness against various bacterial strains and fungi. The incorporation of the oxadiazole ring may enhance these properties due to its electron-withdrawing characteristics, which can improve the compound's interaction with microbial targets .
Anti-inflammatory Effects
Research has demonstrated that compounds containing methoxy and oxadiazole groups can exhibit anti-inflammatory activities. This is particularly relevant in the context of chronic inflammatory diseases where such compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins . The oxadiazole moiety is often linked to enhanced cytotoxicity against cancer cell lines.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of various derivatives based on the structure of 2-(2-Methoxyphenoxy)-N-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that modifications to the methoxy group significantly influenced antimicrobial efficacy, suggesting a structure-activity relationship that could be exploited for drug development .
Case Study 2: In Vivo Anti-inflammatory Activity
In vivo studies using animal models of inflammation demonstrated that similar compounds reduced edema and inflammatory markers significantly compared to control groups. This highlights potential therapeutic applications in treating inflammatory diseases such as arthritis or colitis .
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENOXY)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
Oxadiazole vs. Triazole Cores : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to 1,2,4-triazole derivatives (e.g., ), which are more prone to hydrolysis .
Pharmacological and Physicochemical Properties
Biological Activity
2-(2-Methoxyphenoxy)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide is a compound of interest due to its potential biological activities. The structure incorporates methoxyphenoxy and oxadiazole moieties, which are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be described by the following IUPAC name:
- IUPAC Name : 2-(2-methoxyphenoxy)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide
The biological activity of this compound is likely attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole moiety plays a crucial role in mediating interactions with nucleic acids and proteins, potentially leading to alterations in cellular processes.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is often linked to the disruption of biofilm formation and interference with gene transcription related to microbial resistance mechanisms .
Table 1: Antimicrobial Activity of Related Oxadiazole Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus spp. | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| Compound C | Candida spp. | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of the compound. In studies involving L929 normal cells, certain derivatives demonstrated low cytotoxicity, suggesting a favorable therapeutic index. For example, one study reported that at concentrations up to 100 µM, the compound did not significantly affect cell viability .
Table 2: Cytotoxicity Results on L929 Cells
| Concentration (µM) | Cell Viability (%) After 24h | Cell Viability (%) After 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of oxadiazole derivatives similar to the compound :
- Anticancer Properties : In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.
- Anti-inflammatory Effects : Research has demonstrated that certain derivatives can significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
Q & A
Q. What are the key synthetic routes for preparing 2-(2-methoxyphenoxy)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide?
- Methodological Answer : The synthesis involves multi-step reactions focusing on oxadiazole ring formation and acetamide coupling:
Oxadiazole Cyclization : React hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or PCl₅) to form the 1,2,4-oxadiazole core .
Methylation : Introduce the 3-methyl group on the oxadiazole ring via alkylation with methyl iodide or reductive amination .
Acetamide Coupling : Use chloroacetyl chloride or activated esters to couple the methoxyphenoxy-acetamide moiety to the aromatic amine group. Reaction conditions often require polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to facilitate nucleophilic substitution .
Critical Parameters : Temperature (60–100°C), solvent choice (DMF, dioxane), and pH control (neutral to mildly basic) are essential to minimize side reactions.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with key signals for methoxy (~δ 3.8 ppm), oxadiazole protons (~δ 8.1–8.5 ppm), and acetamide carbonyl (~δ 170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the oxadiazole and methoxyphenoxy groups .
- HPLC-PDA : Ensures purity (>95%) by monitoring UV absorption at λ ~254 nm .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified oxadiazole (e.g., 3-ethyl, 3-fluoro) or phenoxy groups (e.g., halogenated, nitro). Compare bioactivity (e.g., enzyme inhibition) using dose-response assays .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases, GPCRs). Validate with mutagenesis studies .
- Pharmacophore Modeling : Identify critical functional groups (e.g., oxadiazole’s electron-deficient region) using tools like Schrödinger’s Phase .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line passage number, serum-free media) to eliminate variability .
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
- Meta-Analysis : Aggregate data from orthogonal assays (e.g., in vitro enzymatic vs. cellular viability) to distinguish direct vs. indirect effects .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with toluene/water biphasic systems to improve phase separation and reduce byproducts .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance regioselectivity .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to maintain precise temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
